[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
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Overview
Description
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine is a chemical compound with the molecular formula C16H25ClN2O4S and a molecular weight of 376.8987 . This compound is known for its unique structure, which includes a sulfonyl group attached to a morpholine ring and a chlorinated phenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the morpholine ring. One common method involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]methylamine: Similar structure but lacks the morpholine ring, which may affect its binding properties and biological activity.
[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]ethylamine: Similar structure but with an ethyl group instead of the morpholine ring, leading to different chemical and biological properties.
The presence of the morpholine ring in (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O4S/c1-3-23-15-11-13(2)14(17)12-16(15)24(20,21)18-5-4-6-19-7-9-22-10-8-19/h11-12,18H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLPELGMLYNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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